Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate
Description
Properties
Molecular Formula |
C8H17N3O2S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
methyl 6-(aminocarbamothioylamino)hexanoate |
InChI |
InChI=1S/C8H17N3O2S/c1-13-7(12)5-3-2-4-6-10-8(14)11-9/h2-6,9H2,1H3,(H2,10,11,14) |
InChI Key |
VDNWPGOVKPEOHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=S)NN |
Origin of Product |
United States |
Preparation Methods
Analytical Data and Characterization
The prepared methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate is characterized by several analytical techniques:
Summary Table of Preparation Methods
Research and Practical Considerations
- The esterification step is highly efficient and scalable, making it suitable for preparative synthesis.
- The introduction of the hydrazinocarbonothioyl group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.
- Purification techniques such as recrystallization or chromatographic separation are essential to obtain analytically pure product.
- The compound's stability and reactivity profile make it a valuable intermediate in medicinal chemistry research, particularly for designing thiourea-based bioactive molecules.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity is governed by three key functional groups:
| Functional Group | Structure | Reactivity Profile |
|---|---|---|
| Hydrazinocarbonothioyl moiety | –NH–NHC(=S)– | Nucleophilic substitution, coordination with metals, redox reactions, cyclization |
| Methyl ester | –COOCH₃ | Hydrolysis, transesterification, aminolysis |
| Hexanoate backbone | –(CH₂)₅– | Steric modulation of reactivity, solubility effects |
Data compiled from structural analyses .
Nucleophilic Substitution Reactions
The hydrazinocarbonothioyl group participates in nucleophilic substitution due to its thiourea-like structure:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, enhancing solubility for biological assays.
-
Acylation : Acetyl chloride targets the hydrazine nitrogen, producing N-acetylated products, as observed in analogous thiourea reactions .
Example Reaction :
R = alkyl/aryl group; X = leaving group.
Condensation and Cyclization
The hydrazine moiety enables condensation with carbonyl compounds:
-
Hydrazone Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) under acidic conditions to form hydrazones, useful in sensor development .
-
Heterocycle Synthesis : Cyclizes with dicarbonyl compounds (e.g., oxalic acid) to yield thiadiazole derivatives, a class of antimicrobial agents.
Conditions :
-
Solvent: Ethanol/water mixtures
-
Catalyst: HCl or acetic acid
-
Temperature: 60–80°C
Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis and related reactions:
Coordination Chemistry
The thiocarbonyl sulfur acts as a soft Lewis base, forming stable complexes with transition metals:
-
Cu(II) Complexes : Forms octahedral complexes in aqueous ethanol, characterized by UV-Vis () and ESR spectroscopy.
-
Fe(III) Complexes : Redox-active species implicated in catalytic oxidation studies .
Stoichiometry :
Scientific Research Applications
Methyl 6-[(aminocarbamothioyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-[(aminocarbamothioyl)amino]hexanoate involves its interaction with specific molecular targets. The aminocarbamothioyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate
- Structure: Contains a formylphenyl group instead of the hydrazinocarbonothioyl moiety.
- Synthesis : Prepared via Vilsmeier-Haack formylation using DMF/POCl₃, followed by NaOAc quenching and chromatography .
- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), contrasting with the thioamide's affinity for metal chelation or disulfide exchange .
Methyl 6-((tert-butoxycarbonyl)amino)hexanoate
- Structure: Features a Boc-protected amino group.
- Synthesis : Alkylation of amines using CsCO₃ and CH₃I, yielding stable intermediates for peptide synthesis .
- Applications : Boc groups are cleaved under acidic conditions, making this compound a versatile building block in protected amine chemistry .
N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate
- Structure : Combines succinimidyl ester and maleimide groups.
Physicochemical Properties
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate | C₈H₁₆N₃O₂S | 218.30 | Thioamide, ester |
| Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate | C₁₇H₂₃NO₃ | 289.37 | Formyl, tertiary amine, ester |
| Methyl 6-hydroxyhexanoate | C₇H₁₄O₃ | 146.19 | Hydroxyl, ester |
| N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate | C₂₂H₂₉N₃O₇ | 447.49 | Succinimidyl ester, maleimide |
Key Observations :
- Hydroxyl-containing analogs (e.g., methyl 6-hydroxyhexanoate) exhibit higher polarity, affecting solubility in organic solvents .
Key Observations :
Stability and Reactivity
- Enzymatic Stability: Methyl esters in compounds like methyl 6-[4-(naphthalen-1-yl)phenoxy]hexanoate are prone to enzymatic hydrolysis, generating carboxylic acids . In contrast, the thioamide group may resist hydrolysis, enhancing stability in biological systems .
- Thermal Stability : Thioamides generally exhibit higher thermal stability than amides due to stronger C-S bonds, suggesting advantages in high-temperature applications .
Biological Activity
Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a hydrazone derivative, which are compounds characterized by the presence of the hydrazone functional group (-C=N-NH2). This class of compounds has been extensively studied for their diverse biological activities.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that hydrazones can exhibit activity against various bacterial strains, fungi, and even some viruses. For instance:
- Antibacterial Activity : A study highlighted that certain hydrazone derivatives showed minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 1 μg/mL against Mycobacterium tuberculosis .
- Antifungal Activity : Other derivatives were reported to have MIC values against Candida albicans, indicating potential as antifungal agents .
Anticancer Properties
The anticancer potential of hydrazone derivatives is noteworthy. Several studies have reported the synthesis and evaluation of hydrazones against various cancer cell lines:
- Cell Line Studies : Compounds similar to this compound have shown IC50 values ranging from 4 to 17 μM against A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines .
- Mechanism of Action : The mechanism often involves apoptosis induction and inhibition of cell proliferation through various pathways, including PI3K/Akt signaling .
Case Studies
- Synthesis and Evaluation : A study synthesized several hydrazone derivatives and evaluated their biological activity. The results indicated that modifications in the side chains significantly affected their antimicrobial and anticancer activities .
- In Vivo Studies : Another research focused on the in vivo efficacy of hydrazone derivatives in animal models, demonstrating promising results in tumor reduction and improved survival rates .
Table 1: Biological Activities of Hydrazone Derivatives
Q & A
Basic: What are the common synthetic routes for Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. A key intermediate is methyl 6-aminohexanoate , which is functionalized via hydrazine derivatives. For example:
- Step 1 : React methyl 6-aminohexanoate hydrochloride with hydrazinecarbonothioyl chloride under basic conditions (e.g., NaHCO₃) to introduce the hydrazinocarbonothioyl group.
- Step 2 : Use coupling agents like EDC/HOBt (as in ) to stabilize reactive intermediates and minimize side reactions.
- Step 3 : Boc (tert-butoxycarbonyl) protection can be employed to protect the hydrazine group during synthesis, followed by TFA-mediated deprotection ().
Critical intermediates include methyl 6-aminohexanoate derivatives and Boc-protected hydrazine precursors , which are characterized via NMR and mass spectrometry to confirm structural integrity .
Basic: Which spectroscopic methods are most effective for characterizing the hydrazinocarbonothioyl moiety?
Methodological Answer:
- IR Spectroscopy : Detect the C=S stretch (1050–1250 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) ().
- ¹H/¹³C NMR : The hydrazine NH protons appear as broad singlets (δ 6.5–8.5 ppm), while the thiocarbonyl carbon resonates at ~190–200 ppm in ¹³C NMR ().
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns ( ).
Note : Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) impacts peak resolution for NH groups. Use deuterated DMSO for enhanced NH signal detection .
Advanced: How can researchers optimize reaction yields when introducing the hydrazinocarbonothioyl group?
Methodological Answer:
- Catalyst Screening : Use organocatalysts (e.g., DMAP) to accelerate acylation ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates ( ).
- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions like hydrolysis ().
Contradiction Alert : Enzymatic approaches (e.g., Novozyme 435®) may fail due to ester cleavage (), suggesting chemical catalysts are preferable for this functional group .
Advanced: What strategies resolve discrepancies between theoretical and observed molecular weights in MS analysis?
Methodological Answer:
- Impurity Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed carboxylic acids from ester cleavage, ).
- Isotopic Pattern Analysis : Confirm adduct formation (e.g., Na⁺/K⁺) that shifts m/z values ( ).
- Purification : Employ preparative HPLC () or silica gel chromatography () to isolate the target compound before MS analysis .
Basic: What protocols ensure stability during handling and storage?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation/hydrolysis ( ).
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) that degrade esters; use anhydrous CH₂Cl₂ or THF ().
- Safety : Use fume hoods and PPE due to potential toxicity of hydrazine derivatives ( ) .
Advanced: How can computational chemistry predict hydrazinocarbonothioyl reactivity?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic attacks on the thiocarbonyl group.
- Solvent Effect Simulations : Predict solvation energies using COSMO-RS to optimize reaction media ( ).
- Docking Studies : Assess interactions with enzymes (e.g., hyaluronidases) for biological activity predictions () .
Basic: What purification techniques isolate the compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 30–70% EtOAc/hexane) ().
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/H₂O ().
- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for high-purity crystals .
Advanced: How does solvent choice impact hydrazinocarbonothioyl stability?
Methodological Answer:
- Polar Aprotic Solvents (DMF, THF) : Stabilize intermediates but may cause ester hydrolysis at elevated temperatures ().
- Chlorinated Solvents (CH₂Cl₂) : Ideal for moisture-sensitive reactions but incompatible with strong nucleophiles.
- Enzymatic Systems : Avoid aqueous buffers that hydrolyze methyl esters (). Always pre-dry solvents over molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
